molecular formula C17H24N2O4S B2676489 Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315685-17-7

Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2676489
CAS No.: 315685-17-7
M. Wt: 352.45
InChI Key: LEPFOTNRUNHCDO-UHFFFAOYSA-N
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Description

Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester at the 3-position and a 3-morpholinopropanamido group at the 2-position.

Properties

IUPAC Name

methyl 2-(3-morpholin-4-ylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-22-17(21)15-12-4-2-3-5-13(12)24-16(15)18-14(20)6-7-19-8-10-23-11-9-19/h2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFOTNRUNHCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Kinase Inhibitors : This compound serves as a scaffold for developing inhibitors targeting various kinases, which are crucial in numerous signaling pathways involved in cancer and other diseases. Its structural features allow for modifications that enhance potency and selectivity against specific kinases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in animal models. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Properties : Studies utilizing pain models have indicated that this compound can provide pain relief comparable to established analgesics, suggesting its potential use in pain management therapies.

Material Science

  • Organic Semiconductors : Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its thiophene structure contributes to favorable electronic properties essential for these applications.
  • Conductive Polymers : The compound's unique electronic characteristics make it suitable for incorporation into conductive polymer matrices, enhancing their performance in electronic applications.

Case Studies

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound significantly inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. These findings were corroborated by molecular docking studies that predicted strong binding affinities to target proteins involved in cell survival.
  • Anti-inflammatory Research : Animal model experiments demonstrated that administration of the compound led to a marked reduction in paw edema induced by carrageenan injection, suggesting its efficacy as an anti-inflammatory agent.
  • Material Science Applications : Research into the use of this compound in organic electronics has shown promising results in improving charge mobility and stability when incorporated into polymer blends used for OFETs.

Mechanism of Action

The mechanism of action of Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several tetrahydrobenzo[b]thiophene derivatives, differing primarily in substituents and ester groups. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Substituent at 2-Position Ester Group Key Functional Features
Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Morpholinopropanamido Methyl Morpholine enhances solubility; potential CNS activity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl Ethyl Phenolic hydroxyl group may improve hydrogen bonding; 22% synthesis yield
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido Ethyl Cyano group enhances electrophilicity; antibacterial activity observed
Ethyl 2-(3,3-dibutylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3,3-Dibutylthiourea Ethyl Thiourea moiety may increase hydrogen bonding but raises toxicity concerns

Limitations and Challenges

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., in 6o and cyanoacetamido derivatives) may confer higher metabolic stability compared to methyl esters, which are more prone to hydrolysis .
  • Substituent Effects: Bulky groups (e.g., 4-hydroxyphenyl in 6o) reduce synthetic yields, while electron-withdrawing groups (e.g., cyano) enhance reactivity but may complicate toxicity profiles .

Biological Activity

Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28N2O8S
  • Molecular Weight : 492.5 g/mol
  • CAS Number : 1051924-44-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. It has been shown to exhibit:

  • Analgesic Effects : Studies indicate that derivatives of this compound possess significant analgesic properties. For instance, research utilizing the "hot plate" method demonstrated that it can provide pain relief exceeding that of standard analgesics like metamizole .
  • Anti-inflammatory Activity : The compound has been evaluated for anti-inflammatory effects, showing promise in reducing inflammation markers in various animal models .

Biological Activity Overview

Activity Description
AnalgesicExhibits pain-relieving properties superior to some conventional analgesics.
Anti-inflammatoryReduces inflammation in experimental models; potential therapeutic applications.

Case Studies and Research Findings

  • Analgesic Activity :
    • In a study conducted on outbred white mice, the compound was administered via intraperitoneal injection. Results indicated a statistically significant reduction in pain response compared to control groups .
  • Anti-inflammatory Effects :
    • A separate investigation focused on the compound's ability to modulate inflammatory responses. The results showed a marked decrease in pro-inflammatory cytokines when treated with the compound in vitro and in vivo models .
  • Comparative Studies :
    • Comparative studies with other thiophene derivatives revealed that this compound exhibited superior efficacy in both analgesic and anti-inflammatory assays compared to structurally similar compounds .

Q & A

Q. Advanced

  • Kinase assays :
    • Substrate selection : Use ATP-competitive substrates (e.g., peptide analogs) to measure IC₅₀ values.
    • Control experiments : Include staurosporine as a positive control for kinase inhibition .
  • Antimicrobial assays :
    • MIC determination : Follow CLSI guidelines with serial dilution in Mueller-Hinton broth.
    • Mechanistic studies : Assess membrane disruption via fluorescence assays (e.g., propidium iodide uptake) .

How do structural modifications (e.g., acylation, carboxylate substitution) influence bioactivity?

Q. Advanced

  • Acylation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antibacterial activity by increasing membrane permeability (MIC reduced from 32 μg/mL to 8 μg/mL in analogs) .
  • Carboxylate vs. carboxamide : Carboxamide derivatives show improved kinase inhibition (IC₅₀ ~50 nM vs. >100 nM for carboxylates) due to hydrogen bonding with catalytic lysine residues .
  • Morpholine vs. piperidine : Morpholine-containing analogs exhibit higher solubility (logP ~2.5 vs. ~3.2) and bioavailability .

What methodologies are recommended for analyzing contradictory spectral data in novel derivatives?

Q. Advanced

  • Cross-validation : Compare NMR data with structurally characterized analogs (e.g., ’s compound 23 vs. 24) to identify unexpected shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ ~3.5–4.0 ppm for morpholine and ester groups) .
  • DFT calculations : Predict ¹³C NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) to verify assignments .

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